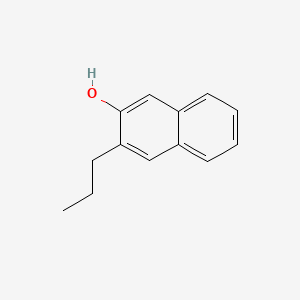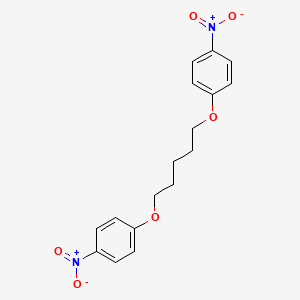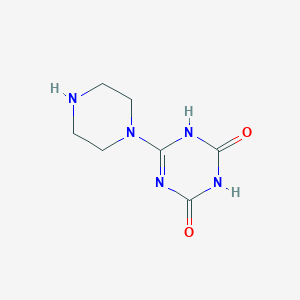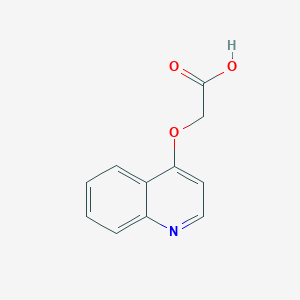
2-(Quinolin-4-yloxy)acetic acid
概述
描述
2-(Quinolin-4-yloxy)acetic acid is a chemical compound with the molecular formula C11H9NO3. It features a quinoline ring attached to an acetic acid moiety through an oxygen atom.
作用机制
Target of Action
The primary target of 2-(Quinolin-4-yloxy)acetic acid is the cytochrome bc1 complex . This complex is an essential component of the electron transport chain in Mycobacterium tuberculosis (Mtb), playing a crucial role in its growth and survival .
Mode of Action
This compound interacts with the cytochrome bc1 complex by inhibiting its function . This inhibition disrupts the electron transport chain, leading to a halt in the energy production process of the Mtb .
Biochemical Pathways
The affected pathway is the electron transport chain in Mtb . The disruption of this pathway leads to a decrease in ATP production, which is essential for the growth and survival of the bacteria .
Result of Action
The inhibition of the cytochrome bc1 complex by this compound results in the disruption of the electron transport chain . This leads to a decrease in ATP production, causing growth inhibition of Mtb .
Action Environment
The action of this compound is influenced by the environment within the Mtb. For instance, the compound is more effective under aerobic conditions, which are necessary for the functioning of the electron transport chain . .
生化分析
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-yloxy)acetic acid typically involves the reaction of quinoline derivatives with chloroacetic acid under basic conditions. One common method includes the use of quinoline-4-ol and chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of quinoline-4-ol attacks the carbon atom of chloroacetic acid, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2-(Quinolin-4-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters and amides of this compound.
科学研究应用
2-(Quinolin-4-yloxy)acetic acid has diverse applications in scientific research:
相似化合物的比较
- (2-Methyl-quinolin-4-yloxy)-acetic acid
- (Quinolin-8-yloxy)-acetic acid
- 2-(Quinolin-3-yl)acetic acid
- (4-Hydroxy-6-isobutoxy-2-methyl-quinolin-7-yloxy)-acetic acid methyl ester
- (Quinoxalin-2-yloxy)-acetic acid ethyl ester
Comparison: 2-(Quinolin-4-yloxy)acetic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research and development .
属性
IUPAC Name |
2-quinolin-4-yloxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-15-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWQWTVYDDKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627166 | |
| Record name | [(Quinolin-4-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146363-08-8 | |
| Record name | [(Quinolin-4-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

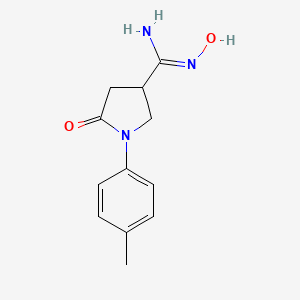
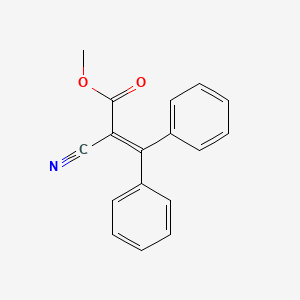
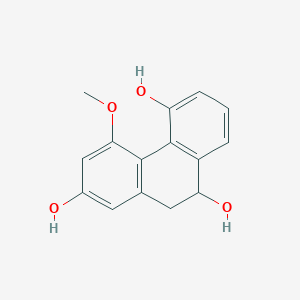

![2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047792.png)
![(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B3047793.png)
![Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047795.png)
![[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol](/img/structure/B3047796.png)
